molecular formula C7H9NO2 B1601114 1-(3,5-Dimethylisoxazol-4-yl)ethanone CAS No. 35166-20-2

1-(3,5-Dimethylisoxazol-4-yl)ethanone

Cat. No. B1601114
CAS RN: 35166-20-2
M. Wt: 139.15 g/mol
InChI Key: LNOJLNSJFRTBHL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylisoxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring .


Synthesis Analysis

The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone and its derivatives has been the subject of various studies . For instance, one study designed and synthesized derivatives of this compound as potent BRD4 inhibitors . The synthesis involved replacing the benzene ring in the compound with phthalazinone and substituting the carbonyl group with various fragments to interact with the ZA channel of BRD4 .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylisoxazol-4-yl)ethanone comprises a five-membered isoxazole ring attached to an ethanone group . The isoxazole ring contains two carbon atoms, two nitrogen atoms, and an oxygen atom .

Scientific Research Applications

1. Anti-Breast Cancer Activity

  • Summary of Application: This compound is used in the design and synthesis of derivatives that act as potent BRD4 inhibitors with anti-breast cancer activity . Specifically, a derivative known as DDT26 has shown significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
  • Methods of Application: The researchers designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .
  • Results or Outcomes: Compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . It was also shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

2. Inhibitors for Bromodomain and Extraterminal Domain (BET) Family

  • Summary of Application: 3,5-dimethylisoxazole derivatives have been discovered as novel, potent inhibitors for the bromodomain and extraterminal domain (BET) family . These inhibitors have potential therapeutic applications for various hematologic cancers .
  • Methods of Application: The researchers used the BRD4 inhibitor compound 13 as a lead compound to develop a variety of compounds, introducing diverse groups into the position of the compound 13 orienting toward the ZA channel .
  • Results or Outcomes: A series of compounds bearing the triazolopyridazine motif exhibited remarkable BRD4 protein inhibitory activities . Among them, compound 39 inhibited BRD4 (BD1) protein with an IC50 of 0.003 μM, superior to the lead compound 13 . Compound 39 also showed antiproliferative activity against U266 cancer cells with an IC50 = 2.1 μM .

3. Acetyl-Lysine-Mimetic Bromodomain Ligands

  • Summary of Application: 3,5-dimethylisoxazole derivatives have been discovered as novel, potent inhibitors for the bromodomain and extraterminal domain (BET) family . These inhibitors have potential therapeutic applications for various hematologic cancers .
  • Methods of Application: The researchers used the BRD4 inhibitor compound 13 as a lead compound to develop a variety of compounds, introducing diverse groups into the position of the compound 13 orienting toward the ZA channel .
  • Results or Outcomes: A series of compounds bearing the triazolopyridazine motif exhibited remarkable BRD4 protein inhibitory activities . Among them, compound 39 inhibited BRD4 (BD1) protein with an IC50 of 0.003 μM, superior to the lead compound 13 . Compound 39 also showed antiproliferative activity against U266 cancer cells with an IC50 = 2.1 μM .

4. Synthesis and Crystal Structure

  • Summary of Application: The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction .
  • Methods of Application: The researchers used spectroscopy and single crystal X-ray diffraction to characterize the synthesized isoxazole derivative .
  • Results or Outcomes: The researchers were able to calculate the optimized structure of the molecule using the B3LYP method in DFT with the 6-311+G(2d,p) basis set .

5. Acetyl-Lysine-Mimetic Bromodomain Ligands

  • Summary of Application: The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere, which displaces acetylated histone-mimicking peptides from bromodomains . These compounds are promising leads for the further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains .
  • Methods of Application: The researchers used the BRD4 inhibitor compound 13 as a lead compound to develop a variety of compounds, introducing diverse groups into the position of the compound 13 orienting toward the ZA channel .
  • Results or Outcomes: Compound 4d, developed from the lead compound 13, has IC50 values of <5 μM for the bromodomain-containing proteins BRD2(1) and BRD4(1) .

6. Synthesis and Crystal Structure

  • Summary of Application: The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction .
  • Methods of Application: The researchers used spectroscopy and single crystal X-ray diffraction to characterize the synthesized isoxazole derivative .
  • Results or Outcomes: The researchers were able to calculate the optimized structure of the molecule using the B3LYP method in DFT with the 6-311+G(2d,p) basis set .

Future Directions

The future directions for the study of 1-(3,5-Dimethylisoxazol-4-yl)ethanone could involve further exploration of its derivatives as potential BRD4 inhibitors . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOJLNSJFRTBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507988
Record name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylisoxazol-4-yl)ethanone

CAS RN

35166-20-2
Record name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 580 mg (3.15 mmol) of N-methoxy-N-methyl-3,5-dimethylisoxazole-4-carboxamide in 20 mL of THF is cooled to 0° C. A solution of 1.57 mL (4.72 mmol) of 3 M methylmagnesium bromide in ether is added. After stirring for 4 hours at room temperature, the reaction medium is taken up in 10 mL of 1 N HCl and stirred for a further 1 hour at room temperature. The mixture is then basified with K2CO3 and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and evaporated to dryness to give 420 mg of 1-(3,5-dimethylisoxazol-4-yl)ethanone, corresponding to the following characteristics:
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Guernon, L Marcin, M Higgins, F Yang, J Shi… - Tetrahedron …, 2014 - Elsevier
A series of β-disubstituted N-sulfinyl β-amino isoxazolyl ketones has been prepared by addition of tert-butanesulfinyl ketimines with the n-BuLi-generated enolates of isoxazolyl methyl …
Number of citations: 4 www.sciencedirect.com

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